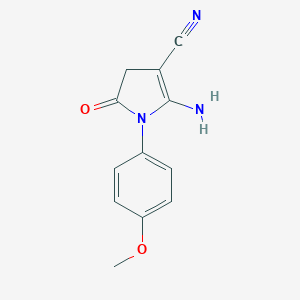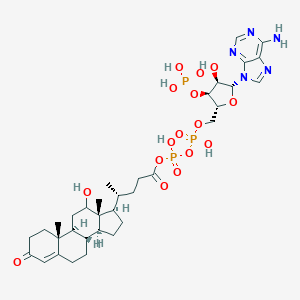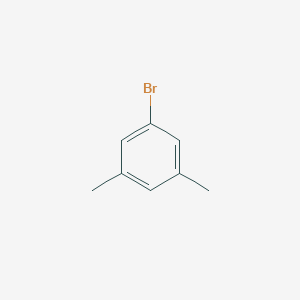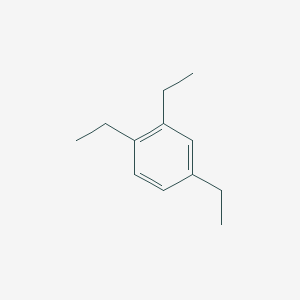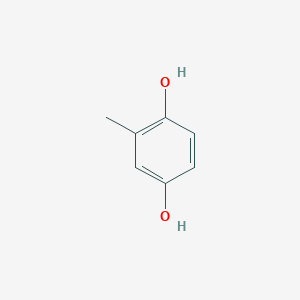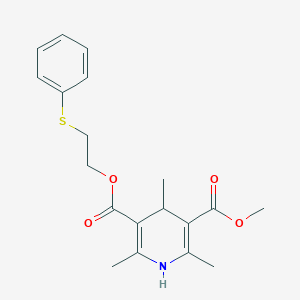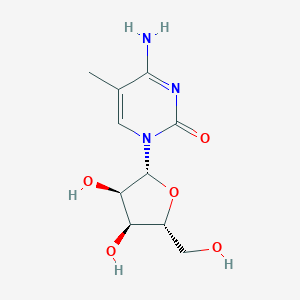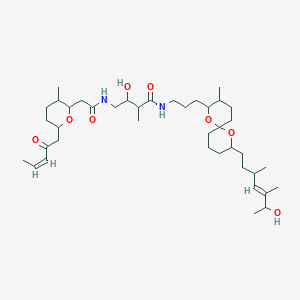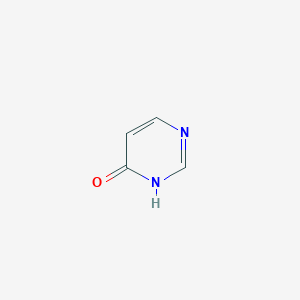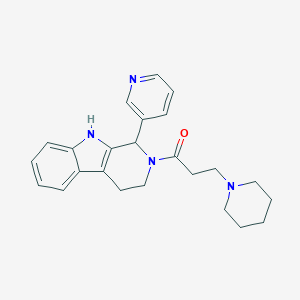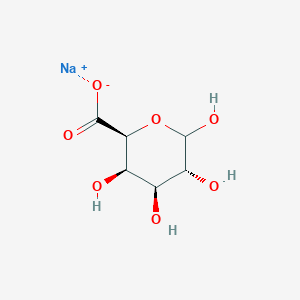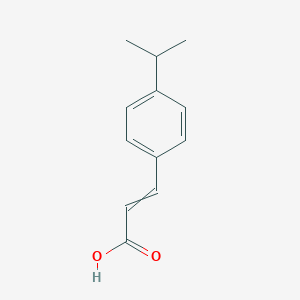![molecular formula C6H7NO2 B043956 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-22-4](/img/structure/B43956.png)
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOA-TAH, is a bicyclic compound that has been studied for its potential therapeutic applications. MOA-TAH has a unique structure that makes it an interesting compound for research.
Mécanisme D'action
The exact mechanism of action of 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is thought to work by modulating the levels of certain neurotransmitters in the brain. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in mood regulation, pain perception, and movement control.
Effets Biochimiques Et Physiologiques
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has a number of advantages for lab experiments. It is a relatively stable compound that can be synthesized with good yields and high purity. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is also relatively easy to administer to animal models, making it a good candidate for in vivo studies. However, there are also some limitations to using 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has not been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are a number of future directions for research on 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of research could be to further investigate its potential as an antidepressant, anxiolytic, and analgesic. Another area of research could be to investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, more research could be done to understand the mechanism of action of 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one and to identify specific pathways that it targets.
Méthodes De Synthèse
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one can be synthesized using a few different methods. One method involves the reaction of 3,4-dihydro-2H-pyran with 1,2-diaminocyclohexane in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2,3-dihydrofuran with 1,2-diaminocyclohexane in the presence of trifluoroacetic acid. These methods have been used to produce 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one with good yields and high purity.
Applications De Recherche Scientifique
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been studied for its potential therapeutic applications. Some of the areas of research include its use as an antidepressant, anxiolytic, and analgesic. 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
116178-22-4 |
|---|---|
Nom du produit |
4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
4-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-3-2(4(6)9-6)5(8)7-3/h2-4H,1H3,(H,7,8) |
Clé InChI |
MOUBLJSFZBFTKP-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)C(=O)N3 |
SMILES canonique |
CC12C3C(C1O2)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



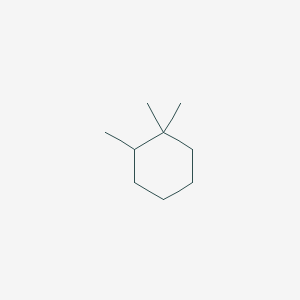
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)
